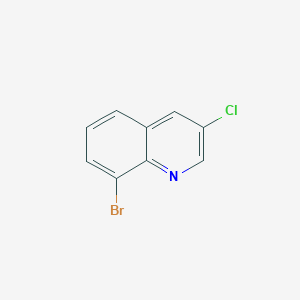

8-Bromo-3-chloroquinoline

Description

Significance of the Quinoline (B57606) Heterocycle in Advanced Chemical Research

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of profound importance in chemistry. nih.govsynquestlabs.com Its rigid, planar structure and the presence of a nitrogen heteroatom make it a privileged scaffold in medicinal chemistry and drug discovery. guidechem.comchemicalbook.com The quinoline nucleus is a key structural unit in a wide range of natural products, most famously in the antimalarial alkaloid quinine, from which it derives its name. synquestlabs.comchemicalbook.com

The versatility of the quinoline ring allows it to undergo a variety of chemical transformations, serving as a foundational building block for more complex molecules. synquestlabs.com Researchers have extensively explored quinoline derivatives for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govacs.org Beyond pharmaceuticals, quinoline-based compounds are integral to the development of dyes, solvents, and functional materials with specific electronic and optical properties. google.com

Research Context of Halo-Substituted Quinoline Derivatives

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline core dramatically influences the molecule's physicochemical properties and reactivity. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. fordham.edu Consequently, halo-substituted quinolines are a focal point of significant research.

These derivatives serve as versatile synthetic intermediates. The halogen atoms act as reactive handles, enabling a wide array of cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig reactions) to build molecular complexity. sigmaaldrich.com This strategy is fundamental in creating libraries of novel compounds for screening in drug discovery and materials science. americanelements.com Furthermore, the specific pattern of halogenation can fine-tune the biological activity of the quinoline scaffold, sometimes leading to enhanced potency or novel mechanisms of action. fordham.edu Research has shown, for example, that the antifungal activity of dihalo-8-quinolinols is highly dependent on the position and nature of the halogen atoms. fordham.edu

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClN |

|---|---|

Molecular Weight |

242.50 g/mol |

IUPAC Name |

8-bromo-3-chloroquinoline |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H |

InChI Key |

OKGZHSGNOZRVNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Bromo 3 Chloroquinoline and Its Analogues

Regioselective Halogenation Strategies for Quinoline (B57606) Cores

The introduction of halogen atoms at specific positions on the quinoline ring is a fundamental step in the synthesis of many targeted derivatives. The inherent electronic properties of the quinoline system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, dictate the regioselectivity of substitution reactions. uop.edu.pkyoutube.com Generally, electrophilic substitution, such as halogenation, occurs on the electron-rich benzene ring, favoring the C5 and C8 positions. uop.edu.pkyoutube.com Conversely, nucleophilic substitution typically targets the electron-deficient pyridine ring at the C2 and C4 positions. uop.edu.pk Achieving substitution patterns outside of this natural reactivity, such as chlorination at the C3 position, often requires more sophisticated strategies.

Bromination and Chlorination Protocols at Specific Quinoline Positions

Directing halogen atoms to specific sites on the quinoline core can be achieved through various protocols, often depending on the substituents already present on the ring.

Bromination: The bromination of 8-substituted quinolines has been studied to optimize yields and reaction conditions. For instance, the bromination of 8-hydroxyquinoline (B1678124) with bromine can lead to a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.netacgpubs.org In contrast, 8-methoxyquinoline (B1362559) tends to yield 5-bromo-8-methoxyquinoline (B186703) as the primary product. researchgate.netacgpubs.org A reinvestigation into these reactions has helped to specify optimal conditions for isolating the desired mono- or di-brominated products. researchgate.netacgpubs.org

Chlorination: Metal-free protocols have been developed for the C5-halogenation of 8-substituted quinoline derivatives. rsc.org An operationally simple method uses trihaloisocyanuric acid as the halogen source, which can achieve chlorination at the C5 position with high regioselectivity and in good to excellent yields under mild, room-temperature conditions. rsc.orgnih.gov For other positions, catalyst systems are often employed. Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been shown to be effective for C5 chlorination. mdpi.com The synthesis of 8-chloroquinolone derivatives can be achieved by reacting quinolone compounds with a variety of chlorinating agents under mild conditions, avoiding harsh reagents and simplifying the reaction steps. google.com

Sequential Halogenation Approaches for Dihaloquinolines

The synthesis of dihaloquinolines with different halogens at specific positions, such as 8-Bromo-3-chloroquinoline, necessitates a sequential approach. This typically involves the introduction of one halogen, followed by a second, distinct halogenation step.

A plausible pathway for synthesizing this compound would involve the initial bromination of a suitable quinoline precursor at the C8 position. Given that electrophilic attack is favored at C5 and C8, direct bromination of quinoline itself can yield a mixture containing 8-bromoquinoline (B100496). uop.edu.pk

The subsequent introduction of a chlorine atom at the C3 position is more challenging due to the lower reactivity of this position towards either electrophilic or nucleophilic attack. One classic approach to functionalize the C3 position is through a Sandmeyer-type reaction, starting from a 3-aminoquinoline (B160951) derivative. Therefore, a potential synthetic sequence could be:

Synthesis of 8-bromoquinoline.

Nitration of 8-bromoquinoline to introduce a nitro group, followed by reduction to form 8-bromo-3-aminoquinoline.

A diazotization reaction on the amino group, followed by treatment with a copper(I) chloride source to install the chloro group at the C3 position.

Modern methods involving transition-metal-catalyzed C-H activation are also emerging as powerful tools for functionalizing otherwise unreactive positions on heterocyclic rings. mdpi.comnih.gov

Palladium-Catalyzed Coupling Reactions in Quinoline Scaffold Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of halogenated quinolines, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.netscilit.com These reactions enable the transformation of haloquinolines, such as this compound, into a diverse array of substituted derivatives.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly efficient method for creating C-C bonds. This reaction has been widely applied to haloquinolines to synthesize aryl- and heteroaryl-substituted quinolines. nih.govresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

For dihaloquinolines like this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective or sequential couplings. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed coupling reactions, allowing for selective arylation at the C8 position while leaving the C3-chloro substituent intact for subsequent transformations.

Below is a table summarizing various Suzuki-Miyaura reactions on different haloquinoline substrates.

| Haloquinoline Substrate | Boronic Acid Partner | Catalyst System | Product | Yield | Reference |

| 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | Pyridin-4-ylboronic acid | [(dppf)PdCl₂], Cs₂CO₃ | 2-(4-(Pyridin-4-yl)phenoxy)quinolin-3-carbaldehyde | 60% | nih.gov |

| 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | [(dppf)PdCl₂], Cs₂CO₃ | 2-(4-(4-Methoxyphenyl)phenoxy)quinoline-3-carbaldehyde | 65% | nih.gov |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | 6,8-Bis(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 76% | researchgate.net |

| 5-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | 5-(4-(Trifluoromethoxy)phenyl)-8-methoxyquinoline | 82% | researchgate.net |

| 3-Bromoquinoline (B21735) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenylquinoline | 85% | nih.gov |

This table is representative and not exhaustive of all published Suzuki-Miyaura reactions on quinolines.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orgyoutube.com This reaction is crucial for synthesizing aminoquinolines, which are important pharmacophores.

In the context of dihaloquinolines, the selective amination of one position over another is a key synthetic challenge. Research on 6-bromo-2-chloroquinoline (B23617) has demonstrated that selective Buchwald-Hartwig amination of the aryl bromide at C6 can be achieved in the presence of the heteroaryl chloride at C2 by carefully optimizing the palladium catalyst, ligand, and reaction conditions. nih.gov This selectivity allows for the sequential functionalization of the quinoline core, where the C6 position is first aminated, followed by a second coupling reaction at the C2 position, for example, using an ammonia (B1221849) equivalent like lithium bis(trimethylsilyl)amide to introduce a primary amino group. nih.gov This principle of selective amination is directly applicable to substrates like this compound.

| Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |

| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Chloro-6-morpholinoquinoline | 83% | nih.gov |

| 6-Bromo-2-chloroquinoline | Piperidine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Chloro-6-(piperidin-1-yl)quinoline | 85% | nih.gov |

| 2-Chloro-6-morpholinoquinoline | LiN(SiMe₃)₂ | Pd₂(dba)₃, Xantphos, NaOtBu | 6-Morpholinoquinolin-2-amine | 75% | nih.gov |

| 4-Bromo-1H-imidazole | Aniline (B41778) | tBuBrettPhos Pd precatalyst, LHMDS | N-Phenyl-1H-imidazol-4-amine | 94% | acs.org |

This table illustrates the utility of Buchwald-Hartwig amination for C-N bond formation on halogenated heterocycles.

C-H Functionalization Strategies on Quinoline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized substrates like organohalides. mdpi.comrsc.orgscilit.com While the C2 position of quinolines is often the most reactive site for C-H activation, significant progress has been made in developing methods for the selective functionalization of other positions, including C3, C5, and C8. nih.govacs.org

The use of quinoline N-oxides is a common strategy to alter the reactivity and direct functionalization to the C2 or C8 positions. mdpi.comnih.gov For example, rhodium-catalyzed C8 bromination of quinoline N-oxides can be achieved using N-bromosuccinimide (NBS). nih.gov

Directing groups are also instrumental in controlling the site of C-H activation. By temporarily installing a coordinating group at a specific position (e.g., C8), a transition metal catalyst can be directed to a nearby C-H bond for functionalization. Metal-free methods have also been reported, such as the remote C5-halogenation of 8-substituted quinolines. rsc.orgnih.gov These advanced strategies expand the toolbox for creating complex quinoline derivatives from simple precursors. mdpi.comacs.org

Metal-Mediated and Organometallic Approaches in Quinoline Synthesis

The formation of carbon-carbon and carbon-heteroatom bonds through the use of organometallic reagents is a cornerstone of modern organic synthesis. These methods offer a high degree of control over regioselectivity and functional group tolerance, making them invaluable for the synthesis of complex molecules like substituted quinolines.

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.

In the context of quinoline synthesis, existing chloro or bromo substituents can influence the site of lithiation. For instance, 2-, 3-, and 4-chloroquinolines have been selectively lithiated at low temperatures using lithium diisopropylamide (LDA). The position of lithiation is determined by the most acidic proton, which is influenced by the electron-withdrawing nature of the chlorine atom and the quinoline nitrogen. Specifically, 2-chloroquinoline (B121035) is lithiated at the C-3 position, while 4-chloroquinoline (B167314) is also lithiated at C-3. researchgate.net The resulting 2-chloro-3-lithioquinoline can then react with various electrophiles to furnish 2,3-disubstituted quinolines. researchgate.net

This approach can be extended to di- and tri-haloquinolines. For example, the lithiation of 4,6,8-tribromoquinoline with butyllithium (B86547) (BuLi) followed by quenching with electrophiles such as trimethylsilyl (B98337) chloride, dimethyl disulfide, or iodine has been shown to proceed regioselectively at the C-4 and C-8 positions. mdpi.com This highlights the potential for selective functionalization of polyhalogenated quinolines, which could be a viable route to this compound derivatives.

The general process of lithiation followed by electrophilic quench is summarized in the table below.

| Starting Material | Lithiating Agent | Electrophile (E) | Product | Reference |

| N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline | n-Butyllithium | Various | 2-Substituted-N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline | nih.gov |

| 2-Chloroquinoline | Lithium diisopropylamide | Various | 2-Chloro-3-substituted-quinoline | researchgate.net |

| 4-Chloroquinoline | Lithium diisopropylamide | Various | 4-Chloro-3-substituted-quinoline | researchgate.net |

| 4,6,8-Tribromoquinoline | Butyllithium | (CH₃)₃SiCl, (CH₃)₂S₂, I₂ | 4,8-Disubstituted-6-bromoquinoline | mdpi.com |

Applications of Mixed Lithium-Magnesium and Zinc-Lithium Reagents

While organolithium reagents are powerful, their high reactivity can sometimes lead to undesired side reactions. Mixed metal reagents, such as lithium-magnesium and zinc-lithium species, offer a more nuanced reactivity profile, often providing enhanced selectivity and functional group tolerance.

A significant advancement in this area is the use of mixed lithium-magnesium reagents for the magnesiation of haloquinolines. For instance, a library of functionalized 7-chloroquinolines has been prepared through the generation of mixed lithium-magnesium intermediates, which were subsequently reacted with various electrophiles. researchgate.netresearchgate.net This approach has been successfully implemented under both batch and continuous flow conditions, demonstrating its versatility and potential for scale-up. researchgate.net The magnesiation of 7-chloroquinoline (B30040) can be directed to either the C4 or C8 position, and the resulting organomagnesium species can be trapped with aldehydes and other electrophiles to afford a range of substituted quinolines in good to excellent yields. researchgate.net

Similarly, lithium tri(quinolinyl)magnesates, prepared from the reaction of bromoquinolines with Bu₃MgLi, have been shown to be effective nucleophiles in cross-coupling reactions. nih.gov These reagents can be coupled with heteroaryl halides in the presence of a palladium catalyst to produce functionalized quinolines. nih.gov

The use of lithium chloride (LiCl) has been found to be crucial in many of these mixed-metal systems. It is known to promote the direct insertion of metallic zinc into organohalides, facilitating the synthesis of organozinc reagents. nih.govresearchgate.net This LiCl-mediated approach allows for the preparation of highly functionalized benzylic zinc chlorides, which can then be used in cross-coupling reactions to build complex molecules. rsc.org Zinc triflate has also been utilized as a catalyst for the synthesis of 2,3-disubstituted quinolines from the multicomponent coupling of alkynes, amines, and aldehydes. nih.gov

| Reagent System | Substrate | Application | Key Features | Reference(s) |

| Mixed Lithium-Magnesium | 7-Chloroquinolines | Magnesiation and subsequent electrophilic quench | Access to functionalized 7-chloroquinolines, applicable in batch and flow | researchgate.netresearchgate.net |

| Lithium Tri(quinolinyl)magnesates | Bromoquinolines | Palladium-catalyzed cross-coupling reactions | Formation of functionalized quinolines | nih.gov |

| Zinc/LiCl | Organohalides | Synthesis of organozinc reagents | Promotes direct insertion of zinc, tolerates functional groups | nih.govresearchgate.net |

| Zinc Triflate | Alkynes, Amines, Aldehydes | Multicomponent synthesis of 2,3-disubstituted quinolines | Ligand- and co-catalyst-free conditions | nih.gov |

Copper-Catalyzed Preparations of Halogenated Quinolines

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for the formation of carbon-halogen bonds. These methods often proceed under mild conditions and exhibit excellent functional group tolerance.

A simple and mild protocol for the copper-catalyzed halogenation of quinolines at the C5 and C7 positions has been developed using inexpensive sodium halides (NaCl, NaBr, NaI) as the halogen source. nih.govnih.gov This reaction is catalyzed by copper(II) and is believed to proceed via a single-electron-transfer (SET) mechanism. nih.gov This method offers a direct route to halogenated quinolines without the need for pre-functionalized substrates.

Furthermore, copper-catalyzed cascade reactions have been employed for the synthesis of multisubstituted quinolines. For example, an intermolecular Ullmann-type C-N coupling/enamine condensation of ortho-acylanilines and alkenyl iodides, catalyzed by copper, provides a route to a variety of substituted quinolines in very good yields. organic-chemistry.org The reaction mechanism is proposed to involve ligand exchange, oxidative addition, reductive elimination, and intramolecular cyclization, followed by aromatization. organic-chemistry.org

The following table summarizes key findings in copper-catalyzed halogenation of quinolines.

| Catalyst | Halogen Source | Substrate | Position of Halogenation | Key Features | Reference(s) |

| Copper(II) | Sodium Halides (NaX) | Quinolines | C5 and C7 | Mild conditions, low-cost reagents, SET mechanism | nih.govnih.gov |

| Copper(I) | - | o-Acylanilines, Alkenyl Iodides | - (forms quinoline ring) | Cascade C-N coupling/condensation, good to excellent yields | organic-chemistry.org |

Cycloaddition and Rearrangement-Based Syntheses for Quinoline Frameworks

Cycloaddition and rearrangement reactions represent elegant and atom-economical strategies for the construction of complex cyclic systems, including the quinoline framework. These methods often allow for the rapid assembly of the target molecule from simple, acyclic precursors.

Formal [4+2] Cycloaddition for 3-Haloquinoline Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. rsc.org The aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, is particularly useful for the synthesis of nitrogen-containing heterocycles like quinolines. nih.gov

A notable application of this strategy is the Povarov reaction, which involves the [4+2] cycloaddition of an aryl imine (the aza-diene) with an electron-rich alkene or alkyne (the dienophile). escholarship.org This reaction has been successfully employed to synthesize chlorinated quinolines and benzoquinolines. escholarship.orgacs.org For instance, the reaction of a chlorinated aniline with a benzaldehyde (B42025) generates an imine in situ, which then undergoes a Povarov reaction with an alkyne to furnish a chlorinated quinoline derivative. escholarship.org

Another approach involves the formal [4+2] cycloaddition between an N-aryliminium ion, generated in situ, and a 1-bromoalkyne. This method provides a regioselective route to 3-bromoquinoline derivatives. nih.gov The reaction is believed to proceed through a stepwise mechanism. nih.gov

The table below provides examples of [4+2] cycloaddition reactions for the synthesis of haloquinolines.

| Diene/Diene Precursor | Dienophile | Product Type | Key Features | Reference(s) |

| Aryl Imine (from chlorinated aniline) | Alkyne | Chlorinated Quinolines/Benzoquinolines | Povarov reaction, in situ imine formation | escholarship.orgacs.org |

| N-Aryliminium Ion (from arylmethyl azide) | 1-Bromoalkyne | 3-Bromoquinolines | Regioselective, formal [4+2] cycloaddition | nih.gov |

| Azadiene | Naphthoquinone | 3-Alkenyl-1-azaanthraquinones | Hetero-Diels-Alder reaction |

Acid-Promoted Rearrangements of Arylmethyl Azides

Acid-promoted rearrangements of arylmethyl azides provide a versatile entry into the synthesis of quinoline derivatives. Under acidic conditions, arylmethyl azides can undergo a rearrangement to form an N-aryliminium ion intermediate. researchgate.netnih.gov This reactive intermediate can then be trapped by a variety of nucleophiles, including alkynes, to construct the quinoline ring system.

A regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4+2] cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide, and a 1-bromoalkyne. nih.gov The reaction is typically promoted by a strong acid, such as triflic acid (TfOH), and the resulting dihydroquinoline intermediate is oxidized to the corresponding quinoline using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or iodine. nih.gov This methodology has also been extended to the synthesis of other quinoline derivatives by employing different alkynes. nih.gov

The following table summarizes the key aspects of this rearrangement-based synthesis.

| Arylmethyl Azide | Alkyne | Acid Promoter | Oxidant | Product Type | Reference |

| Benzyl azide | Bromophenyl acetylene | Triflic Acid (TfOH) | DDQ or I₂ | 3-Bromoquinoline | nih.gov |

| Substituted Arylmethyl azides | Various Alkynes | Triflic Acid (TfOH) | DDQ or I₂ | Substituted Quinolines | nih.gov |

Emerging and Sustainable Synthetic Methodologies

In the continuous effort to develop more environmentally friendly and efficient chemical processes, the synthesis of quinoline derivatives has benefited from innovative technologies. These emerging methodologies focus on reducing waste, minimizing energy consumption, and utilizing catalysts that can be easily recovered and reused. This section explores two such significant advancements: microwave-assisted synthesis and the use of supported metal catalysts in the formation of the quinoline core.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.comtandfonline.com These advantages stem from the direct interaction of microwaves with the polar molecules in the reaction, leading to efficient energy transfer.

Several classical quinoline syntheses have been adapted for microwave conditions, demonstrating the versatility of this technology. mdpi.com For instance, the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group, has been successfully performed under microwave irradiation. mdpi.com In one example, the use of a solid acid catalyst, Nafion, under microwave conditions provided an environmentally friendly route to polysubstituted quinolines. mdpi.com Similarly, the Doebner-von Miller reaction, a method for producing quinolines from anilines and α,β-unsaturated carbonyl compounds, has been shown to be highly efficient under microwave irradiation, often with the use of a solid catalyst. researchgate.netwikipedia.org These methods, while not always specifically documented for this compound, establish a strong precedent for its potential synthesis using this technology.

The benefits of MAOS are further enhanced when combined with solvent-free conditions. For example, a solvent-free, microwave-assisted method for synthesizing polysubstituted quinolines from o-aminobenzophenone derivatives and carbonyl compounds has been developed using a recyclable propylsulfonic acid functionalized silica (B1680970) catalyst. tandfonline.com

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

| Reaction Type | Catalysts/Conditions | Key Advantages |

|---|---|---|

| Friedländer Synthesis | Nano-carbon aerogels, microwave irradiation | Metal-free, moderate yields. tandfonline.com |

| Friedländer Synthesis | Propylsulfonic acid on silica, microwave irradiation, solvent-free | Recyclable catalyst, low to high yields. tandfonline.com |

| Doebner-von Miller Reaction | Phosphotungstic acid, microwave irradiation | Good to excellent yields, short reaction times. researchgate.net |

Supported Metal Catalysis in Quinoline Formation

Palladium-based catalysts are particularly noteworthy for their versatility in C-C and C-N bond formation. nih.gov For instance, palladium supported on various materials can catalyze the synthesis of quinolines through cascade reactions. nih.govrsc.org One approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. rsc.org Another powerful method is the Heck reaction, where a palladium catalyst supported on nickel ferrite (B1171679) has been used for the synthesis of 4-arylquinolin-2(1H)-ones. nih.gov A polystyrene resin-supported palladium catalyst has also been shown to be effective in the C-H alkenylation of quinoline N-oxides. thieme-connect.de

Copper catalysts, being more abundant and less expensive than palladium, are also attractive for sustainable synthesis. researchgate.net Recyclable copper catalysts have been successfully used in modified Friedländer quinoline syntheses. epa.gov For example, a copper(II)-catalyzed protocol has been developed for the reaction of 2-aminobenzyl alcohol with ketones. epa.gov Furthermore, cobalt and copper nanoparticles doped on carbon aerogels have been utilized as a reusable and solvent-free catalytic system for the Friedländer synthesis of quinolines. tandfonline.com

While direct application of these specific supported metal catalysts to the synthesis of this compound is not extensively reported, the broad applicability of these methods to a variety of substituted anilines and other precursors suggests their potential for adaptation to this specific target. The choice of metal and support would be critical to ensure compatibility with the bromo and chloro functional groups.

Table 2: Application of Supported Metal Catalysts in Quinoline Synthesis

| Catalyst System | Reaction Type | Starting Materials |

|---|---|---|

| Palladium on nickel ferrite | Heck reaction/cyclization | 2-Iodoaniline and acrylic acid |

| Polystyrene resin-supported Palladium | C-H Alkenylation | Quinoline N-oxides and acrylates/styrenes thieme-connect.de |

| Recyclable Copper catalyst | Modified Friedländer Synthesis | 2-Aminobenzyl alcohol and ketones epa.gov |

| Cobalt and Copper doped aerogels | Friedländer Synthesis | 2-Amino-5-chlorobenzaldehyde and ethyl acetoacetate (B1235776) tandfonline.com |

Chemical Transformations and Derivatization Reactions of the 8 Bromo 3 Chloroquinoline Scaffold

Halogen Reactivity and Selective Chemical Transformations

The distinct electronic environments and inherent bond strengths of the C8-Br and C3-Cl bonds are the foundation for the selective chemical manipulation of the 8-bromo-3-chloroquinoline molecule. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl. This predictable trend allows for regioselective reactions, where the C8-Br bond can be targeted for substitution while leaving the C3-Cl bond intact under carefully controlled conditions.

Selective Cross-Coupling Reactions at Bromine and Chlorine Centers

Transition-metal-catalyzed cross-coupling reactions are paramount in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the difference in reactivity between bromine and chlorine can be exploited to achieve sequential and selective functionalization.

The Suzuki-Miyaura coupling , which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a prime example. wikipedia.orglibretexts.org Due to the greater ease of oxidative addition of the C-Br bond to the Pd(0) catalyst compared to the C-Cl bond, Suzuki couplings on this compound can be performed selectively at the C8 position. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position. A subsequent, more forcing reaction could then functionalize the C3 position. nih.gov

Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org Studies on the related 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective amination of the C-Br bond can be achieved in the presence of a C-Cl bond by careful selection of the palladium catalyst, ligand, and reaction conditions. nih.gov This methodology is directly applicable to the this compound scaffold, allowing for the selective introduction of primary or secondary amines at the C8 position. nih.gov

Table 1: Representative Selective Cross-Coupling Reactions

| Reaction Type | Position Targeted | Typical Catalyst/Ligand | Coupling Partner | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C8-Br (Selective) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Ar-B(OH)₂ | 8-Aryl-3-chloroquinoline |

| Buchwald-Hartwig Amination | C8-Br (Selective) | Pd₂(dba)₃/BINAP | R₂NH | 8-(Dialkylamino)-3-chloroquinoline |

| Suzuki-Miyaura Coupling | C3-Cl (Requires harsher conditions) | Pd(OAc)₂/XPhos | Ar-B(OH)₂ | 8-Bromo-3-arylquinoline |

Halogen-Metal Exchange Reactions as Synthetic Tools

Halogen-metal exchange is a powerful transformation that converts an organohalide into an organometallic reagent, which can then react with a wide range of electrophiles. wikipedia.org This reaction is typically very fast and is often performed at low temperatures (e.g., -78 °C) using organolithium reagents like n-butyllithium (n-BuLi). ias.ac.in

The rate of halogen-lithium exchange also follows the trend I > Br > Cl. wikipedia.org Consequently, treating this compound with one equivalent of n-BuLi at low temperature results in a highly regioselective bromine-lithium exchange, generating 3-chloro-8-lithioquinoline. This organolithium intermediate is a versatile synthetic tool that effectively serves as a nucleophilic quinoline (B57606) anion. It can be trapped with various electrophiles to introduce a wide range of functional groups exclusively at the C8 position. nih.govresearchgate.net

Functional Group Interconversions on the Quinoline Core

The organometallic intermediates derived from halogen-metal exchange, as well as the reactivity of the quinoline ring itself, allow for numerous functional group interconversions.

Carboxylation and Formylation Reactions (e.g., Vilsmeier-Haack)

Carboxylation: The 3-chloro-8-lithioquinoline intermediate, generated via bromine-lithium exchange, can be readily carboxylated by quenching the reaction with carbon dioxide (either as a gas or as solid dry ice). Subsequent acidic workup yields 8-carboxy-3-chloroquinoline. This provides a direct route to quinoline-8-carboxylic acids, which are important building blocks.

Formylation: A formyl group (-CHO) can be introduced at the C8 position by reacting the 3-chloro-8-lithioquinoline intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃). chemistrysteps.comnrochemistry.comijpcbs.comname-reaction.comwikipedia.org However, the quinoline ring in this compound is substituted with two electron-withdrawing halogen atoms, rendering it electron-deficient. Therefore, it is not an ideal substrate for direct electrophilic formylation via the Vilsmeier-Haack reaction, and this transformation would likely be low-yielding or unsuccessful. The organometallic route via lithiation is a more reliable method for regioselective formylation.

Conversion to Nitriles and Other Nitrogen-Containing Functionalities

The this compound scaffold can be derivatized to include nitriles and other nitrogen-based functional groups through several synthetic strategies.

One common method is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide using copper(I) cyanide (CuCN). wikipedia.orgsynarchive.comorganic-chemistry.org This reaction typically requires high temperatures. Applying this to this compound would likely result in the selective conversion of the more reactive C8-Br bond to a C8-CN bond, yielding 8-cyano-3-chloroquinoline.

Alternatively, functional groups introduced in prior steps can be converted to nitrogen-containing moieties. For example, an 8-carboxy-3-chloroquinoline derivative (from section 3.2.1) could be converted to a primary amide via standard methods (e.g., activation with SOCl₂ followed by reaction with ammonia). Subsequent dehydration of the amide (e.g., using P₂O₅ or POCl₃) would furnish the corresponding 8-cyano derivative. Similarly, an 8-formyl group can be converted to an oxime with hydroxylamine, which can then be dehydrated to the nitrile.

Annulation and Ring-Forming Reactions Utilizing this compound Precursors

Annulation reactions are processes where a new ring is constructed onto an existing molecular framework. rsc.orgrsc.orgmdpi.comnih.govelsevierpure.com The this compound scaffold can serve as a starting point for the synthesis of more complex, polycyclic heteroaromatic systems.

A prominent example of an annulation strategy is the Robinson annulation , which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring containing an α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.comorganic-chemistry.org While a direct Robinson annulation on the quinoline core is not straightforward, the functional handles provided by the halogen atoms allow for the construction of the necessary precursors.

For example, a Suzuki coupling at the C8 position could be used to introduce a substituent containing a ketone. A subsequent reaction, perhaps at the C7 position (following a directed metalation or another cross-coupling), could introduce a Michael acceptor. An intramolecular base-catalyzed reaction could then initiate the ring-closing cascade to form a new ring fused to the benzene (B151609) portion of the quinoline. This strategic functionalization allows for the elaboration of the simple dihaloquinoline into complex, fused heterocyclic systems.

Table 2: Plausible Annulation Strategy Precursors

| Precursor Structure | Key Functional Groups for Annulation | Potential Annulation Reaction | Resulting Fused System |

|---|---|---|---|

| 8-(3-oxobutyl)-3-chloro-7-vinylquinoline | Ketone (enolate precursor) and Vinyl group (Michael acceptor) | Intramolecular Michael Addition / Aldol Condensation | Tetracyclic system fused at C7/C8 |

| 8-Formyl-7-acetyl-3-chloroquinoline | Aldehyde and Ketone | Intramolecular Aldol/Claisen-Schmidt Condensation | Fused ring system with a cyclopentenone or cyclohexenone moiety |

Formation of Fused Heterocyclic Systems (e.g., Pyranoquinolines, Pyrazoloquinolines)

The synthesis of fused heterocyclic systems from the this compound template is a key strategy for creating novel polycyclic aromatic compounds. The annulation of an additional ring onto the quinoline framework can significantly alter its biological and material properties. Among these, the formation of pyrazoloquinolines is a well-explored avenue.

The construction of a pyrazole (B372694) ring fused to the quinoline core typically proceeds via a two-step sequence involving the introduction of a hydrazine (B178648) moiety, followed by a cyclization reaction. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction where one of the halogen atoms on the quinoline ring is displaced by hydrazine hydrate (B1144303). In the quinoline system, the C2 and C4 positions are electronically deficient and thus more activated towards nucleophilic attack than the C3 position. Therefore, a related isomer, 8-bromo-2-chloroquinoline (B70218), is often used as a more reactive starting material for this transformation. Treatment of 8-bromo-2-chloroquinoline with hydrazine hydrate, often accelerated by microwave irradiation, efficiently yields the key intermediate, 8-bromo-2-hydrazinylquinoline. evitachem.com

This hydrazinyl intermediate is then subjected to a condensation and cyclization reaction with a 1,3-dielectrophile, such as a β-ketoester (e.g., ethyl acetoacetate). This reaction, known as the Knorr pyrazole synthesis, proceeds by initial condensation between the hydrazine and one of the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to form the fused pyrazole ring. This sequence results in the formation of a substituted 8-bromo-pyrazolo[3,4-b]quinoline derivative. The specific reaction pathway and resulting product are detailed in the table below.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 8-Bromo-2-chloroquinoline (Analogue) | Hydrazine hydrate (N₂H₄·H₂O), Microwave irradiation (100-150 W, 120-150°C, 20-40 min) | 8-Bromo-2-hydrazinylquinoline | Nucleophilic aromatic substitution to introduce the hydrazine group. evitachem.com |

| 2 | 8-Bromo-2-hydrazinylquinoline | Ethyl acetoacetate (B1235776), Acetic acid (catalyst), Reflux | 8-Bromo-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(5H)-one | Condensation with a β-ketoester followed by intramolecular cyclization to form the fused pyrazole ring. |

Synthesis of Dihydroquinoline and Tetrahydroquinoline Analogues

The reduction of the quinoline ring system to its partially saturated dihydro- or fully saturated tetrahydroquinoline analogues is a fundamental transformation that converts the planar, aromatic scaffold into a three-dimensional structure. This change has profound implications for the molecule's conformational flexibility and its potential interactions with biological targets. The selective reduction of the pyridine (B92270) portion of the quinoline ring while preserving the halogen substituents is a key challenge.

Catalytic hydrogenation is the most common method for this transformation. Research has shown that bromo-substituted quinolines can be successfully hydrogenated to the corresponding bromo-1,2,3,4-tetrahydroquinolines without cleavage of the carbon-bromine bond under specific catalytic conditions. digitellinc.com The use of Rhenium sulfide (B99878) catalysts, specifically Re₂S₇ supported on carbon, has proven effective for this selective reduction.

The hydrogenation of 8-bromoquinoline (B100496) derivatives under a hydrogen atmosphere using a Re₂S₇/C catalyst in a solvent like methanol (B129727) leads to the exclusive reduction of the nitrogen-containing ring. digitellinc.com This process yields 8-bromo-1,2,3,4-tetrahydroquinoline (B2839820) analogues. Applying this methodology to this compound would be expected to produce 8-bromo-3-chloro-1,2,3,4-tetrahydroquinoline, a valuable building block for further chemical exploration. The existence of 8-bromo-1,2,3,4-tetrahydroquinoline is well-documented, confirming the viability of this general reduction pathway. chemicalbook.com

| Starting Material | Reagents & Conditions | Product | Description |

|---|---|---|---|

| 8-Bromoquinoline (Analogue) | H₂ (30 atm), Re₂S₇/C catalyst, Methanol, 50°C | 8-Bromo-1,2,3,4-tetrahydroquinoline | Selective catalytic hydrogenation of the pyridine ring while preserving the C-Br bond. digitellinc.com |

| This compound | H₂ (gas), Suitable catalyst (e.g., Re₂S₇/C or PtO₂) | 8-Bromo-3-chloro-1,2,3,4-tetrahydroquinoline | Proposed reduction of the pyridine ring to yield the corresponding tetrahydroquinoline derivative. |

Advanced Computational and Theoretical Investigations of 8 Bromo 3 Chloroquinoline

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions at the molecular level. researchgate.net These studies provide a foundational understanding of the synthetic pathways leading to compounds like 8-Bromo-3-chloroquinoline and their subsequent chemical transformations.

Energetic and Thermodynamic Analysis of Synthetic Pathways

The synthesis of substituted quinolines can proceed through various routes, and computational analysis helps in identifying the most plausible and efficient pathways. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile for a proposed reaction mechanism. researchgate.net

For instance, in the synthesis of quinoline (B57606) derivatives, computational studies can compare the thermodynamic favorability of different cyclization strategies or the regioselectivity of halogenation steps. A theoretical investigation into a cobalt-catalyzed C(8)–H functionalization of quinoline-N-oxides, for example, proposed a mechanistic pathway starting with the activation of the cobalt catalyst, followed by C-H cobaltation to form a key intermediate. rsc.org The relative energies of such intermediates dictate the reaction's progress and final product distribution.

Table 1: Hypothetical Thermodynamic Data for a Key Synthetic Step

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactant Complex | 0.0 | 0.0 |

| Transition State | +21.5 | +23.0 |

| Product Complex | -15.2 | -14.5 |

Note: This table is illustrative and not based on experimental or calculated data for this compound.

Transition State Analysis and Reaction Pathway Elucidation

Identifying the transition state (TS) is crucial for understanding a reaction's kinetics, as the energy barrier of the TS determines the reaction rate. Computational methods allow for the precise location of transition state structures, which are first-order saddle points on the potential energy surface. These structures are characterized by having exactly one imaginary vibrational frequency. nih.gov

In the context of quinoline chemistry, transition state modeling can clarify the mechanism of key reactions. For example, a study on the oxidation of quinoline by quinoline 2-oxidoreductase used DFT calculations to predict the transition state structure of quinoline bound to the enzyme's active site. nih.gov The analysis of the TS, including bond distances and atomic charges, supported a concerted reaction mechanism. nih.gov Similarly, for the synthesis of this compound, TS analysis could be used to understand the mechanism of halogenation or other key bond-forming steps, guiding the optimization of reaction conditions.

Molecular Modeling and Docking for Ligand-Target Interactions

Molecular modeling, and specifically molecular docking, are powerful in silico techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.gov This is particularly relevant in drug discovery, where quinoline derivatives have shown a wide range of pharmacological activities. mdpi.com

In Silico Prediction of Binding Modes and Affinities

Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on their predicted binding affinity. These scores are typically expressed in kcal/mol, with more negative values indicating a stronger predicted interaction.

For example, a computational screening of phenylamino-phenoxy-quinoline derivatives against the main protease of SARS-CoV-2 found binding free energy values ranging from -7.06 to -10.61 kcal/mol. nih.gov The study identified key interactions, such as hydrogen bonding and pi-pi stacking, with specific amino acid residues in the protein's active site. nih.gov While no specific docking studies for this compound are reported, this compound could be virtually screened against various therapeutic targets to predict its potential biological activity. A patent has mentioned this compound in the context of treating bone diseases, suggesting its potential as an autophagy pathway inhibitor. google.com

Table 2: Illustrative Docking Results for a Quinoline Derivative

| Target Protein | Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | 1 | -9.8 | LYS78, GLU95, PHE167 |

| Kinase X | 2 | -9.5 | LYS78, LEU145 |

| Protease Y | 1 | -8.2 | ASP25, GLY27 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Computational Screening Methodologies for Chemical Space Exploration

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the early stages of drug discovery.

One such method involves using a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups necessary for biological activity. A study on quinoline derivatives as potential c-kit kinase inhibitors used a pharmacophore model to screen a database of compounds, leading to the identification of several promising candidates. tandfonline.com Similarly, a large library of derivatives based on the this compound scaffold could be computationally generated and screened against various targets to explore its chemical space and identify potential leads for different therapeutic areas.

Structure-Reactivity Relationship (SRR) Studies through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.com This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

Computational descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP). A QSAR study on the toxicity of 30 haloquinolines against Vibrio fischeri found that the toxicity was positively correlated with larger substituents at the 2/8-positions and less negative charge at the 4/5/6/8-positions. nih.gov Such models can be used to predict the properties of new, unsynthesized compounds.

For this compound, a QSAR/SRR study would involve calculating a range of descriptors and correlating them with experimentally determined properties. This could provide insights into how the positions of the bromo and chloro substituents influence its reactivity and potential biological effects.

Table 3: Selected Computational Descriptors for a Quinoline Derivative

| Descriptor | Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| Dipole Moment | 2.1 D | Molecular polarity |

| Molecular Volume | 165 ų | Steric bulk |

Note: This table is illustrative and not based on calculated data for this compound.

Electronic Structure and Reactivity Descriptors (e.g., Conceptual Density Functional Theory, QSPR)

The electronic properties and reactivity of this compound can be extensively studied using methods rooted in quantum mechanics, particularly Density Functional Theory (DFT). DFT calculations are employed to determine the molecule's ground-state electronic structure, from which a variety of reactivity descriptors can be derived. imist.maresearchgate.net These descriptors are fundamental to Conceptual DFT, a framework that translates complex electronic data into chemically intuitive concepts like electronegativity and hardness. chemtools.orgrsc.org

Key electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. researchgate.netresearchgate.net These include:

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The tendency to attract electrons (χ = (I+A)/2).

Chemical Hardness (η) : The resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule acquires electrons from the environment (ω = χ²/(2η)).

These calculated descriptors are invaluable for Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) studies. In QSAR, statistical models are built to correlate these theoretical descriptors with experimentally observed properties, such as biological activity or chemical reactivity. nih.govbohrium.comdergipark.org.tr For instance, the electronic, thermodynamic, and topological descriptors of various quinoline derivatives have been successfully used to model their antimalarial and anticancer activities. imist.mabohrium.com

| Descriptor | Symbol | Formula | Chemical Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Ability to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electrophilicity Index | ω | χ²/(2η) | Propensity to act as an electrophile |

Conformational Analysis and Stereochemical Influences on Reactivity

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. libretexts.org For a rigid, aromatic system like this compound, the conformational landscape is significantly less complex than that of flexible aliphatic chains. The core structure is the quinoline bicyclic system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fused aromatic framework is inherently planar.

The stereochemistry—the fixed, three-dimensional arrangement of the bromo and chloro substituents on the quinoline scaffold—is a primary determinant of the molecule's reactivity. This specific substitution pattern dictates the distribution of electron density across the molecule, creating a unique molecular electrostatic potential (MEP) map. The electron-withdrawing nature of the halogen atoms and the nitrogen atom in the pyridine ring creates regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites), guiding the approach of reacting species. For example, the positions of the substituents will influence the regioselectivity of nucleophilic aromatic substitution reactions.

Computational Optimization of Synthetic Conditions

Computational chemistry serves as a powerful tool for optimizing synthetic routes by modeling reaction mechanisms and predicting the influence of various experimental conditions. While specific computational studies on optimizing the synthesis of this compound are not extensively documented, the established methodologies can be applied.

The synthesis of substituted quinolines can involve complex reaction pathways, such as electrophilic halogenation or multi-step cyclization reactions. acs.orgscribd.com Theoretical modeling can elucidate these pathways by:

Mapping Reaction Mechanisms : DFT calculations can identify the structures of reactants, products, and crucial intermediates. Most importantly, they can locate the transition state (TS) for each step of a proposed mechanism. The calculated activation energy (the energy difference between the transition state and the reactants) allows for the prediction of reaction kinetics and the identification of the rate-determining step.

Evaluating Solvent Effects : The choice of solvent can dramatically affect reaction rates and selectivity. Computational models can simulate the solvent environment, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). These calculations can predict how a solvent will stabilize or destabilize reactants, intermediates, and transition states, thereby helping to select the optimal solvent for a desired outcome.

Predicting Regioselectivity : In reactions where multiple isomers can be formed, such as the further functionalization of the this compound ring, computational analysis of the activation barriers for each possible reaction pathway can predict the major product. This is particularly useful for reactions like Suzuki-Miyaura coupling, which is often used for halogenated aromatic compounds.

Catalyst Design : For catalyzed reactions, computational models can investigate the entire catalytic cycle. By calculating the energies of catalyst-substrate complexes and transition states, researchers can understand how a catalyst functions and screen potential new catalysts for improved efficiency or selectivity before attempting laborious experimental work.

By simulating these factors, computational chemistry can significantly reduce the number of experiments required, leading to a more efficient and targeted approach to synthetic optimization.

Role As a Privileged Scaffold and Synthetic Intermediate in Specialized Research

Building Block for Multifunctional Heterocyclic Compounds

The inherent reactivity of 8-Bromo-3-chloroquinoline makes it an exceptional starting material for the synthesis of a diverse range of multifunctional heterocyclic compounds. a2bchem.com The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, a key strategy in building complex molecular frameworks. For instance, the bromine atom at the 8-position is often more susceptible to certain coupling reactions than the chlorine atom at the 3-position, enabling a stepwise approach to molecular elaboration. rsc.org

This selective reactivity is exploited in the synthesis of fused heterocyclic systems. Through carefully chosen reaction conditions, the quinoline (B57606) core can be annulated with additional rings, leading to novel polycyclic aromatic systems with unique electronic and steric properties. These complex heterocycles are of significant interest in various fields, including medicinal chemistry and materials science, where the precise arrangement of atoms can dictate biological activity or physical properties. a2bchem.comuou.ac.in

Precursor for Advanced Ligands in Coordination Chemistry

In the realm of coordination chemistry, the development of ligands with specific electronic and steric properties is paramount for the synthesis of metal complexes with desired catalytic or material properties. This compound serves as a valuable precursor for crafting sophisticated ligands. researchgate.net The nitrogen atom within the quinoline ring provides a primary coordination site, while the halogen substituents offer avenues for further modification to create bidentate or polydentate ligands.

For example, the bromine or chlorine atoms can be substituted with other donor groups, such as phosphines, amines, or other heterocyclic moieties, through cross-coupling reactions. This modular approach allows for the fine-tuning of the ligand's coordination environment, influencing the stability, reactivity, and catalytic activity of the resulting metal complexes. The ability to systematically vary the ligand structure is crucial for developing catalysts for specific organic transformations or for creating novel materials with tailored electronic or photophysical properties.

Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a key intermediate in the multistep synthesis of complex organic molecules. Its dihalogenated nature provides multiple reaction sites for sequential and regioselective transformations, a critical aspect in the total synthesis of natural products and other intricate molecular targets. acs.org

The strategic unmasking of reactivity at the 3- and 8-positions allows for the introduction of various functional groups and the construction of elaborate side chains. This step-by-step approach is fundamental in building molecular complexity and achieving the precise three-dimensional arrangement of atoms required for biological activity or other desired functions. The versatility of this intermediate makes it a valuable tool in the synthetic chemist's arsenal (B13267) for accessing novel and challenging molecular architectures. a2bchem.com

Strategic Utility in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches to the synthesis of complex molecules from simple starting materials in a single operation. mdpi.comresearchgate.netfrontiersin.orgsemanticscholar.org this compound, with its multiple reactive sites, is a prime candidate for strategic incorporation into such processes.

In a cascade sequence, the initial reaction at one of the halogenated positions can trigger a series of subsequent intramolecular transformations, rapidly building molecular complexity. Similarly, in MCRs, this compound can act as a central scaffold upon which other components are assembled. For example, a one-pot reaction could involve a nucleophilic substitution at the 3-position, followed by a cross-coupling reaction at the 8-position, and finally a cyclization to form a novel heterocyclic system. The ability to orchestrate multiple bond-forming events in a single pot significantly enhances synthetic efficiency and provides rapid access to diverse compound libraries. mdpi.comrsc.org

Ligand Chemistry and Coordination Studies Involving 8 Bromo 3 Chloroquinoline and Its Derivatives

Design and Synthesis of Polydentate Ligands Derived from Quinoline (B57606)

The design of polydentate ligands from an 8-bromo-3-chloroquinoline framework is centered on the strategic replacement of the bromo and chloro substituents with donor groups capable of coordinating to a metal center. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential and site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a variety of coordinating moieties, such as amino, phosphino (B1201336), or other heterocyclic groups.

The bromine at the C8 position is generally more reactive than the chlorine at the C3 position in such cross-coupling reactions, allowing for a hierarchical approach to synthesis. For instance, a softer nucleophile like a phosphine (B1218219) could be introduced at the C8 position, followed by the introduction of a different group, such as an amine, at the C3 position. This stepwise approach is crucial for creating asymmetric ligands, which can be valuable in enantioselective catalysis.

Common synthetic strategies for converting haloquinolines into polydentate ligands include:

Buchwald-Hartwig Amination: This reaction is widely used to form C-N bonds, allowing for the introduction of primary or secondary amines at the C3 and C8 positions. The resulting amino-quinolines can act as N-donor ligands.

Suzuki and Stille Couplings: These methods facilitate the formation of C-C bonds, enabling the attachment of other aromatic or heterocyclic rings, such as pyridine (B92270) or pyrazole (B372694), which contain additional donor atoms.

Sonogashira Coupling: This reaction introduces alkyne groups, which can be further modified or used directly as part of a larger conjugated system.

Phosphination Reactions: The introduction of phosphino groups, typically via reaction with diphenylphosphine (B32561) or similar reagents, creates potent P-donor ligands.

A hypothetical synthetic route to a bidentate [N, P] ligand derived from this compound might first involve a palladium-catalyzed reaction with diphenylphosphine to replace the bromine at C8. The resulting 3-chloro-8-(diphenylphosphino)quinoline could then undergo a Buchwald-Hartwig amination to introduce an amino group at the C3 position.

Table 1: Representative Synthetic Reactions for Functionalizing Haloquinolines

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu), amine | -NH₂, -NHR, -NR₂ |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), boronic acid (R-B(OH)₂), base (e.g., K₂CO₃) | Aryl, Heteroaryl |

| Stille Coupling | Pd catalyst, organostannane (R-SnBu₃) | Aryl, Heteroaryl, Vinyl |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, terminal alkyne, base (e.g., Et₃N) | -C≡CR |

| Phosphination | Pd catalyst, diphenylphosphine, base | -P(C₆H₅)₂ |

Coordination Behavior with Transition Metals

The coordination chemistry of ligands derived from this compound is anticipated to be rich and varied, depending on the nature of the donor atoms introduced. The quinoline nitrogen atom itself is a key coordination site, and additional donor groups at the C8 and potentially C3 positions allow for the formation of stable chelate rings with transition metals.

Ligands derived from the 8-substituted quinoline framework are well-known to form stable five-membered chelate rings with metal ions, involving the quinoline nitrogen and the donor atom of the C8-substituent. This "peri" chelation is a powerful driving force for complex formation. The introduction of a second coordinating group at the C3 position could lead to the formation of larger chelate rings or facilitate the bridging of multiple metal centers.

For example, an 8-amino-3-arylquinoline ligand would likely coordinate as a bidentate N,N-donor through the quinoline nitrogen and the C8-amino group. The nature of the aryl group at C3 would then modulate the electronic properties of the complex. If the C3 substituent also contains a donor atom, the ligand could potentially act as a tridentate ligand, although steric constraints might influence the coordination geometry.

The resulting metal complexes can adopt various geometries, including square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio.

Table 2: Expected Coordination Complexes with Ligands Derived from 8-Substituted Quinolines

| Ligand Type | Donor Atoms | Metal Ion Example | Expected Geometry |

| 8-Aminoquinoline | N, N' | Pd(II), Pt(II) | Square Planar |

| 8-Hydroxyquinoline (B1678124) | N, O | Al(III), Zn(II) | Octahedral, Tetrahedral |

| 8-(Diphenylphosphino)quinoline | N, P | Rh(I), Ir(I) | Square Planar |

| 8-Mercaptoquinoline | N, S | Ni(II), Co(II) | Square Planar, Octahedral |

Metal complexes of quinoline-based ligands have found extensive applications in catalysis. The ability to fine-tune the steric and electronic environment around the metal center by modifying the quinoline backbone makes these systems highly attractive for developing efficient and selective catalysts.

Homogeneous Catalysis: Complexes of rhodium and iridium with phosphino-quinoline ligands are known to be active catalysts for hydrogenation and hydroformylation reactions. The chelate effect provided by the ligand enhances the stability of the catalytic species. Palladium complexes bearing N-donor quinoline ligands have been employed in a variety of cross-coupling reactions, such as Suzuki, Heck, and C-H activation processes. The rigid quinoline backbone can impart thermal stability to the catalyst, which is beneficial for high-temperature reactions.

Heterogeneous Catalysis: For heterogeneous applications, quinoline-based ligands can be immobilized on solid supports, such as silica (B1680970) or polymers. This can be achieved by introducing a reactive functional group onto the quinoline scaffold that allows for covalent attachment to the support. The resulting supported catalysts combine the high activity and selectivity of their homogeneous counterparts with the ease of separation and recyclability of heterogeneous catalysts. For instance, a quinoline-based complex could be functionalized with a siloxy group for grafting onto a silica surface.

Table 3: Potential Catalytic Applications of Metal Complexes with Functionalized Quinoline Ligands

| Catalytic Reaction | Metal Center | Ligand Type | Role of the Ligand |

| Hydrogenation | Rh, Ru, Ir | Phosphino-quinoline | Enhances stability and chirality |

| Suzuki Coupling | Pd | Amino- or Aryl-quinoline | Stabilizes the active Pd species |

| Heck Reaction | Pd | N-Heterocyclic Carbene-quinoline | Modulates electronic properties |

| C-H Activation | Pd, Ru | Carboxylate-quinoline | Acts as a directing group |

| Polymerization | Ni, Co | Imino-quinoline | Controls polymer microstructure |

Structure Activity Relationship Sar in a Chemical and Methodological Context

Influence of Halogen Substituents on Chemical Reactivity and Selectivity

The reactivity of the quinoline (B57606) ring is fundamentally influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the heterocyclic (pyridine) ring towards electrophilic substitution and activates it towards nucleophilic attack. numberanalytics.comuoanbar.edu.iq Conversely, the carbocyclic (benzene) ring remains comparatively electron-rich, with electrophilic substitution typically favoring positions 5 and 8. numberanalytics.comuoanbar.edu.iq The introduction of halogen substituents—chlorine at position 3 and bromine at position 8—imposes a second layer of electronic and steric control over this inherent reactivity.

Halogens exert a dual electronic effect: they are inductively electron-withdrawing (-I) and weakly deactivating through resonance (+R). In the case of 8-Bromo-3-chloroquinoline, both the bromine and chlorine atoms primarily act as deactivating groups due to their strong inductive pull.

Chlorine at Position 3: The chloro group on the pyridine (B92270) ring significantly enhances the ring's electron deficiency. This deactivation makes electrophilic attack on the pyridine ring highly unfavorable. However, it can make position 3 susceptible to certain nucleophilic substitution reactions, although positions 2 and 4 are generally more activated for such reactions in the quinoline system. uoanbar.edu.iq

Bromine at Position 8: The bromine atom is located on the electron-richer carbocyclic ring. While it deactivates this ring towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609), position 8 is an inherently activated site in the quinoline nucleus. numberanalytics.com The bromine atom at this position can also be displaced or utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, providing a versatile handle for further molecular diversification. sigmaaldrich.comresearchgate.net Studies on related halo-quinolines show that a bromine atom at an equivalent position can facilitate cross-coupling reactions.

The nature of the halogen also impacts selectivity. For instance, in electrophilic halogenocyclization reactions of certain quinoline derivatives, the choice of halogenating agent (e.g., those containing bromine vs. iodine) can determine which halogen is incorporated into the final product, demonstrating fine control over reactivity. nih.gov

Table 1: General Electronic Properties of Halogen Substituents

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |

|---|---|---|---|

| Chlorine (Cl) | Strong | Weak | Deactivating |

| Bromine (Br) | Strong | Weak | Deactivating |

Positional Isomerism and its Impact on Synthetic Outcomes

The specific placement of the bromine and chlorine atoms on the quinoline scaffold is critical and creates distinct chemical entities with unique properties and reactivities. Comparing this compound to its positional isomers reveals the profound impact of substituent location on the molecule's behavior.

Research on related dihalo-8-quinolinols provides a direct comparison of isomeric structures. A study comparing the antifungal properties of 3-bromo-6-chloro-8-quinolinol and 6-bromo-3-chloro-8-quinolinol found distinct differences in activity, which can be traced back to the electronic and steric environment created by the specific halogen arrangement. fordham.edu For example, in the case of 8-amino-dihaloquinolines, the 8-amino-6-bromo-3-chloroquinoline isomer was observed to be more active than its 8-amino-3-bromo-6-chloroquinoline counterpart, highlighting the influence of positional isomerism on biological function, which is a direct consequence of altered chemical properties. fordham.edu

Synthetic outcomes are also heavily dependent on isomerism. For example, the synthesis of 3-Bromo-8-chloro-4-phenylquinoline, an isomer of the title compound (with an additional phenyl group), proceeds via an acid-promoted rearrangement where the nucleophilicity of the aniline (B41778) ring is a key factor. acs.org The inductive effect of the chlorine atom at the 8-position in this isomer influences the cyclization step. acs.org If one were to synthesize this compound, a different synthetic strategy would be required, likely starting from a precursor like 3-chloro-8-aminoquinoline or via a multi-step halogenation of the quinoline core, where directing effects would be paramount.

The reactivity of different positions is starkly different. A halogen at position 2, for instance, is highly susceptible to nucleophilic displacement, while a halogen at position 7 is less so but can still undergo substitution. Therefore, swapping the positions of the bromine and chlorine atoms in this compound would fundamentally alter its synthetic utility and the types of derivatives that could be readily prepared.

Table 2: Comparison of Selected Positional Isomers of Bromo-Chloro-Quinolines Mentioned in Literature

| Compound | Key Structural Feature | Observed Property/Reactivity Mentioned | Reference |

|---|---|---|---|

| This compound | Br at C8, Cl at C3 | Predicted: C8-Br useful for cross-coupling; C3-Cl deactivates pyridine ring. | N/A |

| 3-Bromo-8-chloro-4-phenylquinoline | Br at C3, Cl at C8 | The C8-Cl has an inductive effect that influences the synthetic cyclization pathway. acs.org | acs.org |

| 2-Bromo-7-chloroquinoline | Br at C2, Cl at C7 | C2-Br facilitates cross-coupling reactions; C7-Cl allows for nucleophilic substitutions. | |

| 3-Bromo-6-chloro-8-quinolinol | Br at C3, Cl at C6 | Isomers show distinct antifungal activities, demonstrating different chemical properties. fordham.edu | fordham.edu |

| 6-Bromo-3-chloro-8-quinolinol | Br at C6, Cl at C3 | Isomers show distinct antifungal activities, demonstrating different chemical properties. fordham.edu | fordham.edu |

Electronic and Steric Effects of Substituents on Reaction Pathways

The reaction pathways available to this compound are dictated by a combination of electronic and steric effects originating from the nitrogen atom and the two halogen substituents.

Electronic Effects: The quinoline system is inherently polarized. The pyridine ring is electron-deficient (an π-deficient system), while the benzene ring is comparatively electron-rich. mdpi.com

Nitrogen Atom: The primary electronic influence is the nitrogen atom, which strongly withdraws electron density from the entire ring system, particularly the pyridine portion, via the inductive effect. numberanalytics.comuoanbar.edu.iq

C3-Chloro Group: This substituent drastically increases the electron-deficient character of the pyridine ring. Its powerful -I effect deactivates position 4 towards electrophilic attack and enhances the susceptibility of positions 2 and 4 to nucleophilic attack.

C8-Bromo Group: Located on the carbocyclic ring, the bromine atom's -I effect deactivates this ring for electrophilic substitution relative to benzene. However, electrophilic attack on the quinoline system, if forced, would still preferentially occur on the carbocyclic ring, likely at position 5, as position 8 is blocked and positions 6 and 7 are less activated. uoanbar.edu.iq Computational studies on substituted quinolines confirm that the position of electron-withdrawing and electron-donating groups significantly alters the molecule's electronic properties. tandfonline.com

Steric Effects: Steric hindrance plays a significant role in modulating the reactivity of substituted quinolines.

C8-Bromo Group: The bromine atom is relatively large and is located at the peri-position, adjacent to the C1-C8a ring junction and in proximity to the nitrogen atom at position 1. This steric bulk can hinder the approach of reagents to the nitrogen lone pair, potentially affecting its basicity and its ability to act as a ligand. It can also sterically influence reactions at the adjacent C7 position.

C3-Chloro Group: While smaller than bromine, the chlorine atom at C3 can still exert steric influence on reactions occurring at the neighboring C2 and C4 positions. In studies of related heterocycles, bulky substituents have been shown to prevent product formation due to high steric hindrance. nih.gov For example, the reaction of some 3-chloroquinoline (B1630576) derivatives is hindered by bulky groups at adjacent positions. researchgate.net

Together, these effects create a unique reactivity map for this compound. Nucleophilic substitution would be most plausible at the C8-bromo position (via an addition-elimination or metal-catalyzed pathway) or potentially at C4 if a suitable leaving group were present. Electrophilic substitution would be very difficult but would most likely target the C5 position.

Future Research Directions and Emerging Applications

Development of Novel C-C and C-Heteroatom Coupling Methodologies

The presence of both a bromine and a chlorine atom on the quinoline (B57606) core allows for selective, stepwise functionalization through various cross-coupling reactions. Future research will focus on expanding the toolkit of catalytic systems to achieve even greater control and efficiency in synthesizing diverse derivatives. The bromine at the C-8 position and the chlorine at the C-3 position exhibit different reactivities, enabling chemists to target one site over the other by carefully selecting catalysts and reaction conditions.

Palladium-catalyzed reactions are central to this endeavor. nih.gov Methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are being refined to accommodate the specific electronic nature of the 8-bromo-3-chloroquinoline scaffold. A key research direction is the development of catalysts that can operate under milder conditions with lower catalyst loadings, which is crucial for sustainable and cost-effective synthesis.